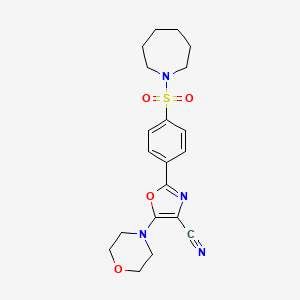

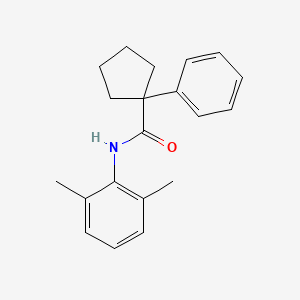

![molecular formula C21H23N5O3 B2768674 ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1105240-80-9](/img/structure/B2768674.png)

ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .科学的研究の応用

Antimycobacterial Activity

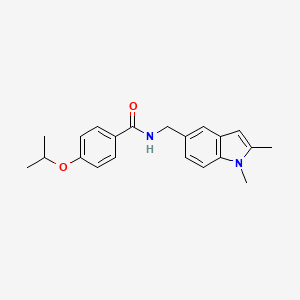

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers, including N-[2-(piperazin-1-yl)ethyl] moiety, have been investigated for their antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds within this category have shown significant activity, indicating the potential for further structure-activity relationship (SAR) studies to optimize antimycobacterial properties (Lv et al., 2017).

Synthesis of Novel Derivatives

Efforts have been made to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of related precursors in the presence of piperidine, showcasing the methodological advancements in creating new compounds with potential therapeutic applications (Goli-Garmroodi et al., 2015).

GyrB Inhibitors

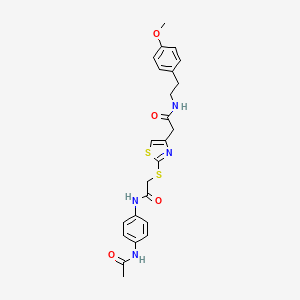

The development of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlights the application of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates in addressing tuberculosis through enzyme inhibition. These compounds have shown promising in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside their antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Aqueous-Soluble Inhibitors

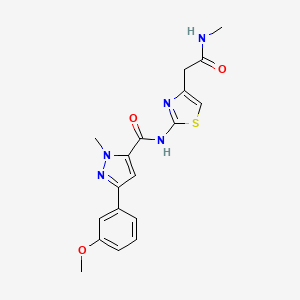

The discovery of aqueous-soluble inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) for the treatment of diseases involving ACAT-1 overexpression has been a significant application. This involves the synthesis of compounds with enhanced aqueous solubility and oral absorption, demonstrating the compound's utility in drug development (Shibuya et al., 2018).

特性

IUPAC Name |

ethyl 4-[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)15-26-18-8-4-3-7-17(18)23-20(26)16-6-5-9-22-14-16/h3-9,14H,2,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOHGCNIPBYSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)

![3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B2768602.png)

![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)

![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)

![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)